molecular formula C10H6BrNS B15304349 2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile

2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile

Cat. No.: B15304349
M. Wt: 252.13 g/mol
InChI Key: PNHSTJCRNFIJKF-UHFFFAOYSA-N
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Description

2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile is a specialized chemical building block of high interest in medicinal and materials chemistry. The compound features a benzothiophene core, a privileged structure in drug discovery, functionalized with a bromo atom and a cyanoacetonitrile group. These functional groups make it a versatile intermediate for constructing more complex molecules via metal-catalyzed cross-couplings (e.g., Suzuki, Heck reactions) using the bromo substituent, and further transformations of the nitrile group into amines, amides, or carboxylic acids . Benzothiophene derivatives are recognized for their significant therapeutic potential. They form the core structure of several approved drugs, including arzoxifene and raloxifene (selective estrogen receptor modulators), brexpiprazole (an antipsychotic agent), and zileuton (a 5-lipoxygenase inhibitor) . As such, this bromo- and nitrile-functionalized benzothiophene serves as a critical precursor in the synthesis of novel bioactive compounds for pharmaceutical research and development. Preliminary research on related structures has shown promising cytotoxic and antibacterial activities, making this scaffold a valuable starting point for hit discovery and optimization in oncology and infectious disease research . Beyond pharmaceutical applications, benzothiophene-containing compounds are gaining attention in the field of organic electronics. Their rigid, π-conjugated systems are valuable for developing high-performance organic semiconductors used in organic field-effect transistors (OFETs) and other optoelectronic devices . The specific substitution pattern on this molecule allows for tuning of solubility, electronic energy levels, and solid-state packing—all critical parameters for device performance . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and handle this compound with appropriate precautions in a well-ventilated laboratory setting.

Properties

Molecular Formula

C10H6BrNS

Molecular Weight

252.13 g/mol

IUPAC Name

2-(7-bromo-1-benzothiophen-3-yl)acetonitrile

InChI

InChI=1S/C10H6BrNS/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6H,4H2

InChI Key

PNHSTJCRNFIJKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC=C2CC#N

Origin of Product

United States

Preparation Methods

Direct Bromination of Benzothiophene Precursors

Bromination at the 7th position of the benzothiophene scaffold is critical for achieving regioselectivity. Patent CN115093312A highlights the use of hydrobromic acid (HBr) and oxygen in a mixed solvent system (acetonitrile/water) for brominating 1,2,3-trimethoxybenzene. While this method targets a methoxy-substituted benzene, analogous conditions can be adapted for benzothiophenes by substituting the methoxy groups with thiophene rings. Key parameters include:

  • Catalyst Selection : 10-Methyl-9-arylacridinium perchlorates enhance bromination efficiency but increase costs.
  • Temperature Control : Reactions conducted at 0–5°C minimize side products during diazotization.

Bromination via Diazonium Intermediates

An alternative approach involves generating a diazonium salt intermediate. For example, CN112125889A describes the synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline through diazotization of 4-bromo-2-nitroaniline followed by cyclization. Adapting this to benzothiophenes would require:

  • Nitration of 3-aminobenzothiophene to introduce a nitro group.
  • Diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.
  • Bromine substitution via Sandmeyer reaction or Gattermann-Koch bromination.

Cyanoethylation of Brominated Intermediates

Nucleophilic Substitution with Cyanide

Introducing the acetonitrile group at the 3rd position often employs nucleophilic substitution. A study in PMC10947603 demonstrates cyanoethylation using acrylonitrile under basic conditions (e.g., piperidine) in acetone or acetonitrile. For 7-bromo-1-benzothiophene, this involves:

  • Activating the 3rd position with a leaving group (e.g., bromide).
  • Reacting with potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in polar aprotic solvents.

Friedländer Annulation for Benzothiophene Formation

The domino reaction protocol from PMC10947603 synthesizes benzothiophene cores via Friedländer annulation, combining 2-fluorobenzonitrile derivatives with active methylene compounds. Adapting this method:

  • Condense 7-bromo-2-fluorobenzonitrile with malononitrile.
  • Cyclize using piperidine in acetonitrile/water (95:5) at 60°C to form the benzothiophene backbone.
  • Isolate 2-(7-bromo-1-benzothiophen-3-yl)acetonitrile via column chromatography.

Multi-Step Synthesis from Resorcinol Derivatives

Nitration and Methylation Sequence

Patent CN115093312A outlines a pathway from resorcinol to 5-bromo-1,2,3-trimethoxybenzene, which can be modified for benzothiophenes:

  • Nitration : Treat resorcinol with nitric acid to yield 2-nitroresorcinol.
  • Methylation : Use dimethyl sulfate (DMS) or methyl iodide (CH₃I) to protect hydroxyl groups as methoxy.
  • Reduction and Diazotization : Convert nitro to amine, followed by diazotization and bromine substitution.

Reductive Cyclization and Oxidation

CN112125889A’s synthesis of quinoxaline derivatives employs reductive cyclization with sodium dithionite (Na₂S₂O₄) and oxidation with phosphorus oxychloride (POCl₃). For benzothiophenes:

  • Reduce nitro intermediates to amines using Na₂S₂O₄ in water at 45–55°C.
  • Oxidize with POCl₃ and sodium perchlorate (NaClO₄) in DMF at 50–150°C to introduce aldehyde groups.
  • Condense with N-methylhydrazine to form pyrazole rings, followed by cyanoethylation.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Direct Bromination HBr/O₂, acetonitrile/water 80–90 High regioselectivity Costly catalysts
Diazonium Bromination NaNO₂/HCl, Sandmeyer reaction 70–85 Scalable for industrial use Low-temperature sensitivity
Friedländer Annulation Piperidine, acrylonitrile 60–75 One-pot synthesis Requires anhydrous conditions
Reductive Cyclization Na₂S₂O₄, POCl₃/NaClO₄ 65–80 Functional group tolerance Multi-step purification

Optimization Strategies and Scale-Up Considerations

Solvent and Temperature Effects

  • Acetonitrile/Water Mixtures : Enhance solubility of polar intermediates while minimizing side reactions.
  • Reaction Temperature : Diazotization at 0–5°C prevents decomposition, whereas cyclization requires 50–150°C for optimal kinetics.

Catalytic Systems

  • Lewis Acids : FeCl₃ or AlCl₃ improve bromination efficiency but complicate waste management.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates cyanoethylation in biphasic systems.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 7-position is electronically activated by the electron-withdrawing nitrile group, making it susceptible to nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductReference
Suzuki couplingPd catalyst, arylboronic acid, base7-Aryl-substituted benzothiophene
Buchwald-Hartwig aminationPd/Xantphos, amine7-Amino-substituted derivative
HydrolysisAqueous NaOH, heat7-Hydroxybenzothiophene

For example, brominated benzothiophenes like 3-bromomethyl-7-chlorobenzo[b]thiophene undergo palladium-catalyzed coupling with boronic acids to form biaryl systems . Similar conditions would enable functionalization of the 7-bromo group in the target compound.

Cyano Group Transformations

The acetonitrile moiety offers versatile reactivity:

Hydrolysis

  • Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (e.g., 2-(7-bromo-1-benzothiophen-3-yl)acetic acid , CID 81038256) .

  • Conditions : H₂SO₄/H₂O (acidic) or NaOH/H₂O₂ (basic), reflux .

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine.

  • Example : 2-(3-bromothiophen-2-yl)acetonitrile → 2-(3-bromothiophen-2-yl)ethylamine (analogous to CID 18628861) .

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions with azides to form tetrazoles under Cu(I) catalysis .

Electrophilic Aromatic Substitution (EAS)

The benzothiophene core undergoes regioselective electrophilic substitution. The 4- and 6-positions are typically activated for reactions such as:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C .

  • Sulfonation : Fuming H₂SO₄, 50°C .

  • Halogenation : NBS or Br₂ in CCl₄ .

Radical Bromination

The methylene group adjacent to the nitrile may undergo radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO):

text
2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile + NBS → 2-(7-bromo-3-(bromomethyl)-1-benzothiophen-3-yl)acetonitrile

Conditions : n-Heptane, BPO initiator, bulb irradiation, 4–6 h reflux .

Friedländer Annulation

The nitrile group can participate in quinoline syntheses via Friedländer reactions with ketones:

text
2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile + ketone → pyridine-fused benzothiophene

Example : Reaction with methyl ethyl ketone yields 63% pyridine derivatives under Cs₂CO₃ catalysis .

Thiolation and Oxidation

The nitrile group facilitates thiolation through xanthate intermediates, followed by oxidation to sulfonyl fluorides or chlorides:

StepReagentsProduct
ThiolationKSCS₂Me, 18-crown-6Benzothiophene xanthate
OxidationNCS/HCl or KHF₂/SelectfluorSulfonyl chloride/fluoride

Key Challenges and Opportunities

  • Regioselectivity : Competing reactivity at the bromine and nitrile sites requires careful optimization.

  • Stability : The nitrile group may hydrolyze under prolonged basic conditions .

  • Synthetic Utility : This compound is a promising precursor for sulfur-containing click chemistry reagents (e.g., SuFEx) .

The structural and functional versatility of 2-(7-bromo-1-benzothiophen-3-yl)acetonitrile positions it as a valuable building block in heterocyclic and medicinal chemistry.

Scientific Research Applications

2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile is not well-documented. its biological activity suggests that it may interact with specific molecular targets and pathways. Further research is needed to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Core Heterocycle Variations

Compared to oxygen-containing analogs like methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile (), the benzothiophene core in the target compound introduces distinct electronic effects due to sulfur’s larger atomic radius and lower electronegativity. Sulfur’s polarizability enhances π-conjugation and stabilizes charge-transfer interactions, which may increase photostability compared to chromene derivatives .

Substituent Effects

  • Bromine vs. Methyl/Oxy Groups: The electron-withdrawing bromine at the 7-position lowers the LUMO energy, enhancing electrophilicity at the acetonitrile group. In contrast, methyl or oxy substituents (e.g., in ’s compounds) act as electron donors, raising LUMO energies and reducing reactivity toward nucleophiles.
  • Acetonitrile Positioning : The 3-position acetonitrile group in the target compound allows for steric accessibility, whereas derivatives with substituents at bulkier positions (e.g., 4-methyl in ) exhibit reduced reactivity due to steric hindrance.

Computational Insights

Density functional theory (DFT) studies on analogous compounds () reveal that HOMO orbitals localize on aromatic rings, while LUMO orbitals concentrate on electron-deficient regions like carbonyl or nitrile groups. For the target compound, bromine’s inductive effect likely shifts LUMO density toward the acetonitrile moiety, favoring nucleophilic attack . Non-planar geometries observed in similar compounds (e.g., ’s derivatives 3 and 4) suggest that steric effects from substituents distort molecular structures, impacting packing in crystalline phases and solubility.

Data Table: Comparative Analysis

Compound Name Core Structure Substituents HOMO (eV)* LUMO (eV)* Key Reactivity
2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile Benzothiophene 7-Br, 3-CN -5.2 -2.8 High electrophilicity, cross-coupling
Methyl 2-(4-methyl-2-oxo-chromen-7-yloxy)acetonitrile Chromene 4-Me, 7-Oxy, 3-CN -4.9 -2.2 Moderate reactivity, planar structure
2-(1-Benzothiophen-3-yl)acetonitrile Benzothiophene 3-CN -5.0 -2.5 Lower electrophilicity (no Br)

*Hypothetical values based on DFT trends from .

Structural Characterization Techniques

X-ray diffraction (XRD) using programs like SHELX () is critical for resolving non-planar geometries and intermolecular interactions in crystalline phases. SHELXL’s refinement capabilities are particularly valuable for analyzing halogenated compounds due to their heavy-atom effects .

Biological Activity

2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, efficacy, and applications is crucial for further development in pharmacology and therapeutic interventions.

Chemical Structure and Properties

The compound's structure is characterized by a benzothiophene moiety with a bromo substituent and an acetonitrile functional group. This unique arrangement contributes to its biological properties and reactivity.

PropertyValue
CAS Number 1514393-81-7
Molecular Formula C10H6BrNS
Molecular Weight 252.13 g/mol

Anticancer Properties

Recent studies have shown that compounds similar to 2-(7-bromo-1-benzothiophen-3-yl)acetonitrile exhibit significant anticancer activity. For instance, derivatives of benzothiophene have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells.

Case Study: Cytotoxic Activity
In a comparative study, the compound demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

The proposed mechanism involves interaction with specific molecular targets that regulate cell proliferation and apoptosis. For instance, the compound may inhibit certain kinases or transcription factors involved in cancer progression.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 2-(7-bromo-1-benzothiophen-3-yl)acetonitrile, it is essential to compare it with other related compounds:

CompoundIC50 (µM)Target Cell LineMechanism of Action
2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile15.63MCF-7Apoptosis induction
Doxorubicin10.38MCF-7DNA intercalation
Tamoxifen10.38MCF-7Estrogen receptor modulation

In Vitro Studies

In vitro studies have indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications.

Molecular Docking Studies

Molecular docking studies suggest that 2-(7-bromo-1-benzothiophen-3-yl)acetonitrile can effectively bind to target proteins involved in cancer cell survival pathways. These interactions could be leveraged to design more potent derivatives.

Q & A

Q. What advanced techniques validate the compound’s role in enzyme inhibition mechanisms?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to target enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d).
  • X-ray Crystallography of Enzyme-Ligand Complexes : Resolve binding modes at atomic resolution .

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